molecular formula C13H20N2O3S B7555325 4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide

4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide

Cat. No. B7555325
M. Wt: 284.38 g/mol
InChI Key: RGSNSAROJCAFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide, also known as MPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide is through the inhibition of enzymes and receptors. 4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide binds to the active site of the enzyme or receptor and prevents its normal function. For example, 4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide inhibits carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate.
Biochemical and Physiological Effects:
4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce intraocular pressure, which makes it a potential treatment for glaucoma. 4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide has also been found to have anti-inflammatory and anti-tumor effects. In addition, 4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide has been found to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide in lab experiments is its potency. 4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide is a potent inhibitor of several enzymes and receptors, which makes it an effective tool to study their function. However, one limitation of using 4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide is its specificity. 4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide may inhibit other enzymes or receptors that are not the target of the experiment, which can lead to inaccurate results.

Future Directions

For the use of 4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide in scientific research include the development of more specific inhibitors and the study of its potential use in the treatment of diseases.

Synthesis Methods

The synthesis of 4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide can be achieved through a multi-step process. The first step involves the reaction of 4-methoxy-2,6-dimethylbenzenesulfonyl chloride with pyrrolidine to form the corresponding sulfonyl pyrrolidine intermediate. The intermediate is then reacted with ammonia to form 4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide.

Scientific Research Applications

4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. 4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide has also been used to study the function of the GABA-A receptor and the role of GABA in the central nervous system.

properties

IUPAC Name

4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-9-6-12(18-3)7-10(2)13(9)19(16,17)15-11-4-5-14-8-11/h6-7,11,14-15H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSNSAROJCAFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NC2CCNC2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2,6-dimethyl-N-pyrrolidin-3-ylbenzenesulfonamide

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